![molecular formula C9H9NO4 B2722735 Methyl [(2-hydroxyphenyl)carbamoyl]formate CAS No. 91004-40-9](/img/structure/B2722735.png)

Methyl [(2-hydroxyphenyl)carbamoyl]formate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

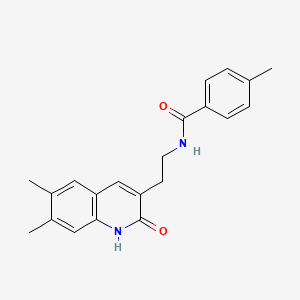

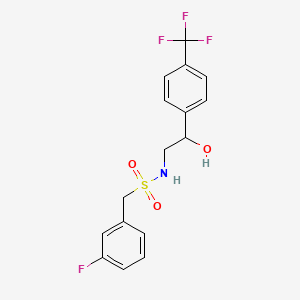

“Methyl [(2-hydroxyphenyl)carbamoyl]formate” is a chemical compound with the molecular formula C9H9NO4 . It is also known as "methyl 2-[(2-hydroxyphenyl)amino]-2-oxoacetate" .

Synthesis Analysis

The synthesis of this compound involves a reaction with azodicarboxylic acid bis (2-methoxyethyl) ester and triphenylphosphine in tetrahydrofuran at 20℃ for 3 hours . Another synthesis method involves a reaction with triethylamine in N,N-dimethyl-formamide .Molecular Structure Analysis

The molecular structure of “Methyl [(2-hydroxyphenyl)carbamoyl]formate” is represented by the InChI Code: 1S/C9H9NO4/c1-14-9(13)8(12)10-6-2-4-7(11)5-3-6/h2-5,11H,1H3,(H,10,12) .Physical And Chemical Properties Analysis

“Methyl [(2-hydroxyphenyl)carbamoyl]formate” is a powder at room temperature . Its molecular weight is 195.17 .Applications De Recherche Scientifique

Metabolism and Synergistic Action

Research on methylenedioxyphenyl compounds, which share a similar structural motif to Methyl [(2-hydroxyphenyl)carbamoyl]formate, highlights their metabolic significance. These compounds can serve as alternate substrates for enzymatic hydroxylation systems, affecting the metabolism and action duration of certain drugs and insecticides (Casida et al., 1966).

Solubility and Capture Applications

Ionic liquids, including those based on carboxylic acid conjugate bases, show promise in CO2 capture and natural gas sweetening. Methyl [(2-hydroxyphenyl)carbamoyl]formate could potentially influence solubility properties in related systems, enhancing gas capture efficiency (Mattedi et al., 2011).

Structural and Spectroscopic Analysis

Investigations into the microwave spectrum, internal rotation barriers, and structural parameters of methyl formate offer insights into molecular geometry and dynamics. Understanding these aspects can aid in the design and synthesis of related compounds, including Methyl [(2-hydroxyphenyl)carbamoyl]formate, for various applications (Curl, 1959).

Photocatalytic Conversion

Studies demonstrate the potential of photocatalytic processes, such as the photo-oxidation of methanol to methyl formate on TiO2 surfaces. This research can provide a foundation for utilizing Methyl [(2-hydroxyphenyl)carbamoyl]formate in energy conversion and environmental remediation applications (Phillips et al., 2013).

Chemical Synthesis and Carbon Recycling

Research on the synthesis of Methyl N-phenyl carbamate from aniline using methyl formate underscores the utility of methyl formate as a carbonylating agent. Such studies suggest potential pathways for synthesizing related compounds, including Methyl [(2-hydroxyphenyl)carbamoyl]formate, that can contribute to carbon recycling and the development of green chemistry approaches (Yalfani et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-(2-hydroxyanilino)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9(13)8(12)10-6-4-2-3-5-7(6)11/h2-5,11H,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDKUTJPVTUEPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)NC1=CC=CC=C1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl [(2-hydroxyphenyl)carbamoyl]formate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[(3-methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]benzamide](/img/structure/B2722654.png)

![5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2722656.png)

![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2722662.png)

![Methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate](/img/structure/B2722663.png)

![N,N-diethyl-3-[4-(1-methoxypropan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2722668.png)

![Ethyl 2-[(3,4-difluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2722670.png)

![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2722673.png)